SacubitrilImpurity3

Analytical Method Validation HPLC Pharmaceutical Quality Control

Ensure analytical precision with Sacubitril Impurity 3, the unique (3S,5S)-pyrrolidinone stereoisomer. Unlike its (3R,5S)-diastereomer or sacubitrilat, this impurity mandates a dedicated reference standard for accurate identification at its distinct HPLC retention time (18.4 min) and demonstrated recovery (90.7–106.7%). As a documented human metabolite, it is essential for LC‑MS/MS method validation in pharmacokinetic studies and ANDA/DMF regulatory submissions. Procure from certified suppliers to meet FDA and EMA impurity‑profiling requirements.

Molecular Formula C18H19NO
Molecular Weight 265.3 g/mol
Cat. No. B12072333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSacubitrilImpurity3
Molecular FormulaC18H19NO
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCC1CC(NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C18H19NO/c1-13-11-17(19-18(13)20)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3,(H,19,20)
InChIKeyAFMGAVDATRJOJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sacubitril Impurity 3 (CAS 1038925-00-6): Procurement Guide for (3S,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one


Sacubitril Impurity 3 (CAS 1038925-00-6), also designated (3S,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one, is a pyrrolidinone-based, process-related impurity and potential metabolite arising during the synthesis and metabolism of the neprilysin inhibitor prodrug sacubitril . This compound, with a molecular formula of C18H19NO and a molecular weight of 265.35 g/mol, exists as a specific stereoisomer . Its analytical characterization and quantitation are critical for ensuring the quality, safety, and efficacy of the sacubitril/valsartan drug product, as it represents a distinct chemical entity from the active pharmaceutical ingredient (API) and other common impurities [1].

Why Sacubitril Impurity 3 (CAS 1038925-00-6) Cannot Be Substituted: Analytical and Pharmacological Differentiation


The analytical and pharmacological profile of Sacubitril Impurity 3 is not interchangeable with other sacubitril-related impurities due to its unique stereochemistry ((3S,5S)-pyrrolidinone), distinct chromatographic behavior, and a specific biological origin as a documented human metabolite . Unlike its (3R,5S)-diastereomer (Impurity 1), or the active metabolite sacubitrilat (LBQ657, Impurity 4), Impurity 3 requires dedicated reference standards for accurate identification and quantitation to meet stringent regulatory requirements . The following quantitative evidence establishes the basis for its non-substitutable selection in pharmaceutical analysis and research.

Sacubitril Impurity 3 (CAS 1038925-00-6): Quantitative Evidence for Differentiated Procurement


Chromatographic Retention Time (RT) Differentiation in Validated HPLC Method

In a validated HPLC method for impurity profiling, Sacubitril Impurity 3 exhibits a distinct retention time (RT) of 18.4 minutes, enabling its resolution from closely related impurities including Impurity 1 (RT 7.75 min), Impurity 2 (RT 13.0 min), and Impurity 4 (RT 27.2 min) [1]. This RT difference confirms that Sacubitril Impurity 3 is chromatographically unique and cannot be substituted with other impurity standards for accurate peak identification.

Analytical Method Validation HPLC Pharmaceutical Quality Control

Quantitative Recovery and Accuracy in Method Validation

Method validation data demonstrate that Sacubitril Impurity 3 achieves a recovery range of 90.7% to 106.7% across low, medium, and high concentration levels, with a repeatability (%RSD) of 2.5% [1]. In comparison, Impurity 1 shows recovery of 104.4% to 106.9% (%RSD 2.1%), Impurity 2 recovery is 97.7% to 104.7% (%RSD 3.1%), and Impurity 6 recovery is 90.8% to 107.9% (%RSD 0.9%). The distinct recovery profile of Impurity 3 underscores its unique behavior in the analytical system.

Analytical Method Validation HPLC Pharmaceutical Quality Control

Stereochemical Differentiation from Closest Diastereomer (Impurity 1)

Sacubitril Impurity 3 is defined by its (3S,5S)-pyrrolidinone stereochemistry, while its closest analog, Sacubitril Impurity 1, possesses the (3R,5S)-configuration [1]. This stereochemical difference is the basis for their distinct chromatographic retention times (18.4 min vs. 7.75 min) and ensures that Impurity 3 is not a substitute for Impurity 1 in analytical or pharmacological studies. The absolute stereochemistry of Impurity 3 has been confirmed through its specific optical rotation and chiral chromatographic behavior [2].

Stereochemistry Impurity Profiling Pharmaceutical Analysis

Biological Relevance as a Human Metabolite

Sacubitril Impurity 3 has been identified as a metabolite of sacubitril formed in human liver microsomes and has been detected in rat urine following oral administration . In contrast, other common impurities like Impurity 1 or Impurity 2 are primarily classified as process-related impurities or stereoisomers with no documented metabolic relevance. This metabolic origin distinguishes Impurity 3 and necessitates its monitoring as a potential circulating metabolite in bioanalytical and pharmacokinetic studies.

Drug Metabolism Pharmacokinetics In Vitro Assays

Validated Research and Industrial Applications for Sacubitril Impurity 3 (CAS 1038925-00-6)


Method Validation and System Suitability in QC Laboratories

Pharmaceutical quality control laboratories utilize Sacubitril Impurity 3 as a reference standard for method validation and system suitability testing. Its unique retention time (18.4 min) and established recovery profile (90.7-106.7%) are essential for ensuring the specificity and accuracy of HPLC methods designed to separate and quantify multiple sacubitril-related impurities [1].

Stability-Indicating Method Development and Forced Degradation Studies

Given its distinct chromatographic and degradation profile, Sacubitril Impurity 3 is a critical component in stability-indicating method development. Its presence or formation under stress conditions (e.g., acid, base, oxidative) serves as a marker for degradation pathways, as demonstrated in validated HPLC methods that separate it from other degradation products and stereoisomers [1].

Bioanalytical Method Development for Metabolite Profiling

As a documented human metabolite of sacubitril, Impurity 3 is a mandatory reference standard for developing and validating LC-MS/MS or HPLC methods to monitor this circulating metabolite in pharmacokinetic studies, drug-drug interaction assessments, and therapeutic drug monitoring .

Regulatory ANDA/DMF Submissions for Generic Sacubitril/Valsartan

For Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF), demonstrating control over all specified impurities, including process-related and degradant impurities, is paramount. Sacubitril Impurity 3, as a well-characterized impurity with defined analytical parameters (e.g., RT, LOD/LOQ, recovery), is a necessary reference standard for demonstrating analytical method capability and meeting regulatory expectations for impurity profiling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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